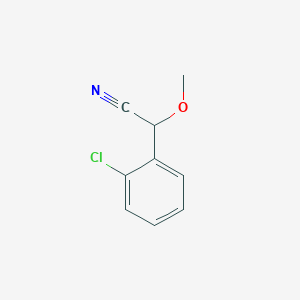

2-(2-Chlorophenyl)-2-methoxyacetonitrile

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-methoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZZVTNTIRSPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethylation and Cyanide Substitution (Based on RSC Procedures)

One well-documented method involves the bromination of 2-chlorobenzaldehyde followed by cyanide substitution:

Step 1: Bromination

2-Chlorobenzaldehyde is reacted with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in chloroform at 0 °C to 85 °C for 24 hours to form 1-bromo-2-(bromomethyl)benzene. This intermediate is isolated by filtration and chromatography.Step 2: Cyanide Substitution

The bromomethyl intermediate is then treated with potassium cyanide (KCN) in ethanol under reflux for 8 hours, leading to substitution of the bromide by a nitrile group, yielding 2-(2-chlorophenyl)acetonitrile.Step 3: Methoxylation

The nitrile intermediate is reacted with methanol or a methoxy source under suitable conditions to introduce the methoxy group at the alpha position, producing this compound.

This method typically yields the target compound in good purity after purification by flash chromatography using ethyl acetate and hexane mixtures as eluents. Characterization includes melting point determination, IR, and NMR spectroscopy.

Direct Cyanide Addition to 2-Chlorobenzaldehyde

An alternative approach involves the direct addition of cyanide to 2-chlorobenzaldehyde in the presence of methanol:

- A solution of 2-chlorobenzaldehyde in tetrahydrofuran (THF) is cooled to 0 °C.

- Potassium cyanide dissolved in water is added slowly, allowing the cyanide ion to attack the aldehyde carbonyl carbon.

- Simultaneously or subsequently, methanol is introduced to the reaction mixture, facilitating the formation of the methoxy group at the alpha carbon.

- The reaction mixture is stirred for 2 hours at room temperature.

- The product is extracted with ether, dried, and purified by column chromatography.

This method is advantageous due to fewer steps and mild conditions but requires careful handling of cyanide and control of reaction parameters to avoid side reactions.

Copper-Catalyzed Cyanation and Methoxylation

A catalytic method employs copper complexes to facilitate the cyanation and methoxylation:

- 2-Chlorobenzonitrile is reacted with sodium hydroxide and a copper catalyst (e.g., 2-methyl-8-hydroxyquinoline copper complex) in a pressure vessel at 105–115 °C under controlled pressure (0.45–0.48 MPa).

- The reaction proceeds for 5 hours, followed by pH adjustment and catalyst recovery.

- This method can be adapted to introduce methoxy substituents by subsequent methylation steps or by using methanol as a solvent or reagent.

- The yield of intermediate phenylacetic acid derivatives is reported to be high (above 90%), indicating efficient conversion.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Bromomethylation + Cyanide | 2-Chlorobenzaldehyde | NBS, benzoyl peroxide, CHCl3, then KCN, EtOH reflux | 80–86 | Flash chromatography (EtOAc/Hex) | Multi-step, well-established |

| Direct Cyanide Addition | 2-Chlorobenzaldehyde | KCN aqueous, MeOH, THF, 0 °C to RT, 2 h | ~75–80 | Extraction and chromatography | Simpler, mild conditions |

| Copper-Catalyzed Cyanation | 2-Chlorobenzonitrile | NaOH, Cu catalyst, 105–115 °C, pressure vessel | >90 | Filtration, pH adjustment | High yield, catalytic, industrial scale |

Research Findings and Notes

- The bromomethylation followed by cyanide substitution is a robust and reproducible method, producing high-purity compounds suitable for further synthetic applications.

- Direct cyanide addition to aldehydes is more straightforward but requires strict control to minimize side products such as hydrolysis or polymerization.

- Copper-catalyzed methods offer an industrially scalable route with high yield and catalyst recyclability, suitable for large-scale synthesis.

- Purification typically involves column chromatography or recrystallization, with solvents like ethyl acetate, hexane, or benzene used depending on the intermediate.

- Analytical characterization includes melting point, IR spectroscopy, and ^13C NMR to confirm the structure and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-methoxyacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-2-methoxyacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methoxyacetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Positional Isomerism: 2- vs. 3-Chlorophenyl Derivatives

- 2-(3-Chlorophenyl)-2-methoxyacetonitrile (CAS: 90470-53-4): Differs in the chloro substituent position (3- vs. 2- on the phenyl ring). Suppliers: 4 global suppliers (e.g., AKOS014753039, SCHEMBL3924092) .

Halogen Substitution: Bromine vs. Chlorine

- 2-(2-Bromophenyl)-2-methoxyacetonitrile (CAS: 1415388-63-4):

- Bromine’s larger atomic radius increases molecular weight (226.07 g/mol vs. ~195.63 g/mol for the chloro analog) and may elevate boiling/melting points.

- Reactivity: Bromine’s lower electronegativity compared to chlorine could slow electrophilic substitution reactions but enhance radical-mediated processes.

- Storage: Requires 4°C storage, suggesting higher sensitivity to degradation than chloro analogs .

Functional Group Variation: Methoxy vs. Dimethylamino

- 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile (CAS: 15190-07-5): Replacing methoxy (-OMe) with dimethylamino (-NMe₂) introduces basicity and nucleophilicity, altering solubility in acidic media. Molecular Weight: 194.66 g/mol (lighter than methoxy analog due to nitrogen’s lower atomic mass). Applications: Likely serves as an intermediate for amines or heterocycles due to the amino group’s reactivity .

Related Ethanone Derivatives

- 2-Chloro-1-(4-hydroxy-2-methoxyphenyl)ethanone (CAS: 104691-67-0): The hydroxyl and methoxy groups enhance polarity, increasing water solubility compared to nitrile derivatives. Synthesis: Prepared via Hoesch reaction using chloroacetonitrile and resorcinol monomethyl ether .

Data Table: Key Properties of Compared Compounds

Biological Activity

2-(2-Chlorophenyl)-2-methoxyacetonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and applications in various fields, including medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with methoxyacetonitrile under specific conditions. The characterization of the synthesized compound is performed using various spectroscopic techniques:

- FTIR Spectroscopy : Used to identify functional groups.

- NMR Spectroscopy : Provides detailed information about the molecular structure.

- Mass Spectrometry : Confirms the molecular weight and structure.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicates its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress in biological systems .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various bacterial strains. The agar well diffusion method reveals that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential antimicrobial agent in therapeutic applications .

Antihypertensive Effects

Research indicates that derivatives of this compound may act as angiotensin-II receptor antagonists. In vitro assays show that these compounds can lower blood pressure by inhibiting the angiotensin II pathway, which is significant for managing hypertension .

Case Study 1: Antioxidant Evaluation

In a controlled study, this compound was tested for its antioxidant capacity against standard antioxidants. The results indicated that it had a higher scavenging ability than some known antioxidants, suggesting its potential use in formulations aimed at reducing oxidative damage .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against E. coli and Staphylococcus aureus. The compound exhibited an MIC of 32 µg/mL against E. coli, indicating strong antibacterial properties. Further studies suggested that modifications to the molecular structure could enhance its efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group appears to enhance its lipophilicity and bioavailability, which are critical factors in drug design. SAR studies indicate that variations in substituents on the aromatic ring significantly influence its biological properties .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics but may exhibit low gastrointestinal absorption due to its high lipophilicity. Toxicological assessments indicate minimal cytotoxicity at therapeutic doses, making it a candidate for further development in clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-2-methoxyacetonitrile, and how do reaction mechanisms differ?

- Answer : Two primary methods are documented:

- Method 1 : Condensation of 2-chlorobenzaldehyde with methoxyamine derivatives in the presence of a cyanide source (e.g., KCN or NaCN) under acidic conditions, forming an imine intermediate that undergoes nucleophilic addition .

- Method 2 : Alkylation of 2-chlorophenylacetonitrile with methyl iodide under basic conditions (e.g., NaH/DMF), followed by methoxy group introduction via Williamson ether synthesis .

- Key Considerations : Method 1 requires strict pH control to avoid hydrolysis of the nitrile group, while Method 2 demands anhydrous conditions to prevent side reactions. TLC or GC-MS is recommended for monitoring reaction progress .

Q. How can researchers purify and characterize this compound effectively?

- Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Residual solvents should be removed via rotary evaporation under reduced pressure .

- Characterization :

- NMR : H NMR (CDCl) typically shows a singlet for the methoxy group (~δ 3.4 ppm) and aromatic protons (δ 7.2–7.6 ppm). C NMR confirms the nitrile carbon (~δ 118 ppm) .

- FTIR : Strong absorption at ~2240 cm (C≡N stretch) and ~1250 cm (C-O-C stretch) .

- XRD : Single-crystal X-ray diffraction can resolve stereoelectronic effects of the chlorophenyl and methoxy substituents .

Q. What stability considerations are critical for handling and storing this compound?

- Answer :

- Light Sensitivity : Store in amber glassware under inert gas (N/Ar) to prevent photodegradation of the nitrile group.

- Moisture : Hydrolysis of the nitrile to amides/carboxylic acids can occur in humid environments; use molecular sieves in storage containers .

- Temperature : Stable at room temperature but degrades above 150°C; DSC analysis is advised for thermal profiling .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, OMe) influence the compound’s reactivity in nucleophilic reactions?

- Answer :

- The chlorine atom (electron-withdrawing) activates the aromatic ring toward electrophilic substitution but deactivates the α-carbon of the nitrile toward nucleophiles.

- The methoxy group (electron-donating) stabilizes adjacent positive charges, facilitating SN-type reactions at the benzylic position.

- Methodological Insight : DFT calculations (e.g., B3LYP/6-31G*) can map electron density distributions and predict regioselectivity in reactions like Grignard additions .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The chlorophenyl moiety often enhances hydrophobic interactions .

- MD Simulations : GROMACS can model solvation effects and conformational stability in aqueous environments .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to optimize derivative libraries .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

- Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability tests) .

- Structural Confirmation : Ensure derivative purity (>95% by HPLC) and verify stereochemistry via CD spectroscopy or chiral HPLC .

- Meta-Analysis : Compare studies controlling for variables like solvent (DMSO vs. ethanol) or cell line specificity .

Methodological Notes

- Synthesis Optimization : Replace KCN with safer cyanide sources (e.g., acetone cyanohydrin) in Method 1 to reduce toxicity risks .

- Contradictions : and propose divergent pathways; prioritize routes with higher yields (>70%) and scalability for gram-scale synthesis .

- Safety : Follow OSHA guidelines for handling chlorophenol byproducts (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.